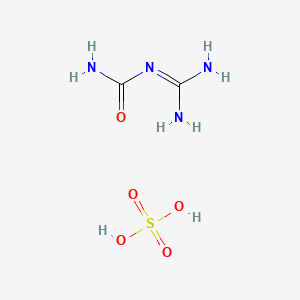

Amidinourea sulfate

CAS No.: 7182-80-1

Cat. No.: VC13327895

Molecular Formula: C2H8N4O5S

Molecular Weight: 200.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7182-80-1 |

|---|---|

| Molecular Formula | C2H8N4O5S |

| Molecular Weight | 200.18 g/mol |

| IUPAC Name | diaminomethylideneurea;sulfuric acid |

| Standard InChI | InChI=1S/C2H6N4O.H2O4S/c3-1(4)6-2(5)7;1-5(2,3)4/h(H6,3,4,5,6,7);(H2,1,2,3,4) |

| Standard InChI Key | SQRSGVMGWSKZTQ-UHFFFAOYSA-N |

| SMILES | C(=NC(=O)N)(N)N.OS(=O)(=O)O |

| Canonical SMILES | C(=NC(=O)N)(N)N.OS(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physical Properties

Amidinourea sulfate (CAS: 7182-80-1, 5338-16-9), also known as guanylurea sulfate, is a white to off-white crystalline solid with the molecular formula C₂H₈N₄O₅S and a molecular weight of 200.18 g/mol . Key physical properties include:

| Property | Value |

|---|---|

| Melting Point | 195°C (decomposition) |

| Boiling Point | 319.8°C at 760 mmHg |

| Solubility in Water | Slightly soluble |

| Flash Point | 147.2°C |

| Density | 1.572 g/cm³ (estimated) |

The compound is derived from amidinourea (CAS: 141-83-3), which lacks the sulfate group and has a molecular weight of 102.095 g/mol . Structural comparisons reveal that sulfation enhances stability and modifies solubility, critical for pharmacological applications .

Spectroscopic and Computational Data

Synthesis and Production

Industrial Synthesis Methods

Amidinourea sulfate is synthesized via ion exchange reactions or acid-catalyzed hydrolysis:

-

Ion Exchange: Reacting guanidine carbonate with sulfuric acid in tetrahydrofuran yields high-purity amidinourea sulfate .

-

Biguanide Hydrolysis: Treating 1-substitutedphenylbiguanides with hydrochloric acid at elevated temperatures produces amidinourea sulfate through selective cleavage .

Laboratory-Scale Optimization

Recent protocols emphasize green chemistry principles:

-

Solvent-Free Reactions: Reducing dichloromethane use by employing polar solvents like dimethylformamide .

-

Catalytic Efficiency: Hünig's base (diisopropylethylamine) improves reaction yields to >95% in optimized conditions .

Pharmacological Applications and Mechanisms

| Precaution | Recommendation |

|---|---|

| Personal Protective Equipment | Nitrile gloves, ANSI Z87.1 goggles |

| Ventilation | Fume hoods with >8 air changes/hour |

| Storage | Airtight containers in dry, ventilated areas |

Environmental Impact and Biodegradation

Ecotoxicity Data

-

Aquatic Toxicity: LC₅₀ = 120 mg/L for Daphnia magna (72-hour exposure), classifying it as harmful .

-

Soil Mobility: Low adsorption coefficient (Koc = 45 L/kg), indicating moderate leaching potential .

Degradation Pathways

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume